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An In-depth Technical Guide to DOPE-PEG 2000 Bioconjugation Chemistry

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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647,MW 2000

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This guide provides a comprehensive overview of the bioconjugation chemistry of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DOPE-PEG 2000), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and characterization techniques for creating targeted nanoparticles and liposomes.

Core Principles of DOPE-PEG 2000

DOPE-PEG 2000 is a synthetic phospholipid-polymer conjugate that combines the fusogenic lipid DOPE with a 2000 Dalton polyethylene glycol (PEG) chain.[1] The DOPE component provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG chain offers "stealth" properties, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[2][3] The terminal end of the PEG chain can be functionalized with various reactive groups, enabling the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers.[4][5]

The choice of functional group dictates the bioconjugation strategy. The most common derivatives include:

 DOPE-PEG 2000-Amine (-NH2): The terminal primary amine allows for conjugation to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.[1]
 [6]



- DOPE-PEG 2000-Maleimide: This derivative is highly specific for molecules containing free sulfhydryl (thiol) groups, typically found in cysteine residues of peptides and proteins.[7]
- DOPE-PEG 2000-NHS ester: This activated ester reacts efficiently with primary amines on targeting ligands to form stable amide bonds.[8]

Quantitative Data on DOPE-PEG 2000 Formulations

The physicochemical properties of liposomes and nanoparticles are significantly influenced by the incorporation of DOPE-PEG 2000 and its conjugates. The following tables summarize key quantitative data from various studies.



Formulation Compositio n	Mean Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Reference
Oleic Acid- Soy Lecithin Liposomes with DOPE- PEG 2000	1102.3	Reduced by 46.2%	-18	>75 (for various drugs)	[1]
PEGylated β- elemene liposomes (with DSPE- PEG 2000)	83.31 ± 0.181	0.279 ± 0.004	-21.4 ± 1.06	95.53 ± 1.712	[9]
DSPE-PEG 2000 / Soluplus (1/1 ratio)	116.6	0.112	-13.7	Not Applicable	[10]
DSPE-PEG 2000 / Soluplus (1/4 ratio)	72.0	0.103	-11.3	Not Applicable	[10]
DSPE-PEG 2000 / Soluplus (1/5 ratio)	54.5	0.057	-6.0	Not Applicable	[10]



Ligand	Functionalized PEG-Lipid	Molar Ratio (Ligand:Lipid)	Conjugation Conditions	Reference
Thiol-p53(14-29) peptide	DSPE-PEG- Maleimide	1:3	1:1 DMF/0.1 M sodium phosphate buffer (pH 7.4), 1 hour	[4]
Anti-CD133 Monoclonal Antibody	DSPE- PEG(3400)-NHS	1:6	0.1 M Phosphate- buffered saline (pH 7.4), 4 hours at room temperature	[11]
c-RGD peptide	DSPE-PEG 2000-maleimide	1:1	Phosphate- buffered saline (pH 7.4), overnight at 4°C	[12]
Thiolated OX26 Monoclonal Antibody	DSPE- PEG(2000)- maleimide	Variable	Not specified	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPE-PEG 2000 bioconjugation.

Protocol 1: Peptide Conjugation to DOPE-PEG 2000-Maleimide

This protocol describes the conjugation of a thiol-containing peptide to DOPE-PEG 2000-Maleimide.

Materials:

• Thiol-containing peptide



- DOPE-PEG 2000-Maleimide
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
- Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
- Purification system (e.g., Size Exclusion Chromatography SEC)

Procedure:

- Peptide Preparation: Dissolve the thiol-containing peptide in degassed PBS (pH 6.5-7.5) to a final concentration of 1-5 mg/mL. If the peptide has intramolecular disulfide bonds, reduction with a reagent like TCEP may be necessary.
- DOPE-PEG 2000-Maleimide Preparation: Immediately before use, dissolve the DOPE-PEG 2000-Maleimide in DMF or DMSO to a concentration that will result in a 10-20 fold molar excess over the peptide in the final reaction mixture.
- Conjugation Reaction: Add the dissolved DOPE-PEG 2000-Maleimide to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
- Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Quenching: Add a quenching reagent in slight molar excess to the initial amount of maleimide to react with any unreacted maleimide groups.
- Purification: Purify the conjugate using SEC to remove unreacted peptide, excess DOPE-PEG 2000-Maleimide, and quenching reagent.
- Characterization: Confirm the successful conjugation using techniques such as MALDI-TOF
 MS to verify the increase in molecular weight.



Protocol 2: Antibody Conjugation to DOPE-PEG 2000-NHS Ester

This protocol outlines the conjugation of an antibody to DOPE-PEG 2000-NHS Ester.

Materials:

- Antibody
- DOPE-PEG 2000-NHS Ester
- Anhydrous DMSO or DMF
- Amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- · Dialysis or desalting column

Procedure:

- Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
- DOPE-PEG 2000-NHS Ester Preparation: Immediately before use, dissolve the DOPE-PEG 2000-NHS Ester in anhydrous DMSO or DMF to a concentration that will allow for a 20-fold molar excess in the final reaction.
- Conjugation Reaction: Add the dissolved DOPE-PEG 2000-NHS Ester to the antibody solution. The volume of the organic solvent should be less than 10% of the total reaction volume.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.



- Purification: Remove excess, unreacted reagents by dialysis against PBS or by using a desalting column.
- Characterization: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and quantify the degree of conjugation.

Protocol 3: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DOPE-PEG 2000 conjugates.[14]

Materials:

- Structural lipids (e.g., DSPC, Cholesterol)
- DOPE-PEG 2000 conjugate
- · Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., PBS, pH 7.4)
- Rotary evaporator
- Extrusion system with polycarbonate membranes

Procedure:

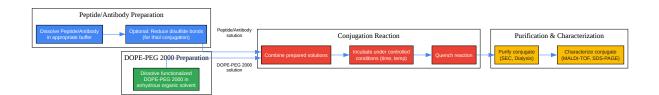
- Lipid Film Formation: Dissolve the structural lipids and the DOPE-PEG 2000 conjugate in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 33:62:5 for Cholesterol:DSPC:DOPE-PEG 2000 conjugate.[14]
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.



- Hydration: Hydrate the thin film with the desired aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
- Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.
- Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Visualization of Experimental Workflows

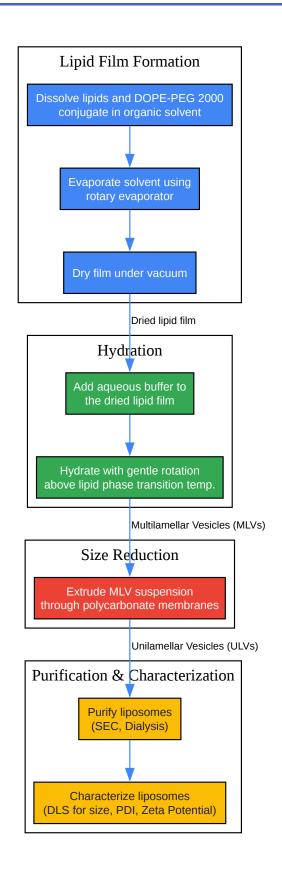
The following diagrams, created using the DOT language, illustrate the key experimental workflows.



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Caption: Workflow for DOPE-PEG 2000 Bioconjugation.





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Caption: Workflow for Liposome Formulation.



Conclusion

DOPE-PEG 2000 is a versatile and indispensable tool in the field of drug delivery. Its well-defined bioconjugation chemistry allows for the rational design of targeted nanoparticles and liposomes. By carefully selecting the appropriate functional group and optimizing reaction conditions, researchers can effectively couple a wide range of targeting moieties, thereby enhancing the therapeutic efficacy of encapsulated agents. The protocols and data presented in this guide serve as a valuable resource for the development of next-generation drug delivery systems.

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